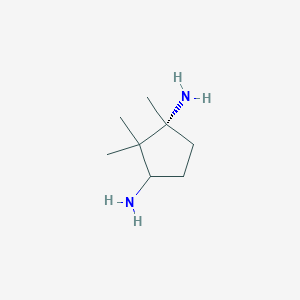
cis-1,2,2-Trimethylcyclopentane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,3s)-1,2,2-Trimethylcyclopentane-1,3-diamine is an organic compound with a unique structure characterized by a cyclopentane ring substituted with three methyl groups and two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1r,3s)-1,2,2-trimethylcyclopentane-1,3-diamine typically involves the following steps:
Cyclopentane Derivative Formation: The starting material, cyclopentane, is subjected to alkylation to introduce the three methyl groups at the 1, 2, and 2 positions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: (1r,3s)-1,2,2-Trimethylcyclopentane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting amines to halides, followed by nucleophilic substitution.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted cyclopentane derivatives.
Scientific Research Applications
(1r,3s)-1,2,2-Trimethylcyclopentane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (1r,3s)-1,2,2-trimethylcyclopentane-1,3-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
(1r,3s)-1,2,2-Trimethylcyclopentane-1,3-diol: Similar structure but with hydroxyl groups instead of amine groups.
(1r,3s)-1,2,2-Trimethylcyclopentane-1,3-dicarboxylic acid: Contains carboxylic acid groups instead of amine groups.
Uniqueness: (1r,3s)-1,2,2-Trimethylcyclopentane-1,3-diamine is unique due to the presence of both amine groups and the specific stereochemistry of the cyclopentane ring. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(1R)-1,2,2-trimethylcyclopentane-1,3-diamine |
InChI |
InChI=1S/C8H18N2/c1-7(2)6(9)4-5-8(7,3)10/h6H,4-5,9-10H2,1-3H3/t6?,8-/m1/s1 |
InChI Key |
XBFJECMZLDVTML-QFSRMBNQSA-N |
Isomeric SMILES |
C[C@]1(CCC(C1(C)C)N)N |
Canonical SMILES |
CC1(C(CCC1(C)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















